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Introduction

Cell aggregation is a critical process in the formation of three-dimensional (3D) cell cultures,

such as spheroids, which more accurately mimic the in vivo microenvironment of tissues and

tumors compared to traditional 2D monolayer cultures. These 3D models are invaluable tools in

drug discovery, cancer research, and regenerative medicine. Dextran, a neutral, hydrophilic

polymer of glucose, can be utilized to induce cell aggregation. This document provides detailed

application notes and protocols for using dextran to promote the formation of cell aggregates.

The primary mechanism of dextran-induced cell aggregation is understood through two main

theories: the depletion model and the bridging model. The depletion model is widely supported,

particularly for red blood cell aggregation.[1] In this model, the large dextran polymers are

sterically excluded from the space between two adjacent cells, creating an osmotic gradient

that draws solvent out from the inter-cellular space and pushes the cells together.[1][2] The

bridging model suggests that dextran molecules may adsorb to the surfaces of adjacent cells,

physically linking them together.[3][4] For most non-erythroid cells, the aggregation is

considered a primarily physical phenomenon rather than one driven by specific cell signaling

pathways.
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It is crucial to distinguish between neutral dextran, which promotes aggregation, and dextran
sulfate, a sulfated polysaccharide that is often used to prevent cell aggregation, particularly in

suspension cultures of stem cells.[5]

Data Presentation: Quantitative Parameters for
Dextran-Induced Aggregation
The optimal concentration and molecular weight of dextran for inducing cell aggregation can

be cell-type dependent. The most comprehensive quantitative data is available for red blood

cells (RBCs), which can serve as a valuable starting point for optimization with other cell types,

such as cancer cell lines or fibroblasts.
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Parameter
Optimal Range for
RBC Aggregation

Recommended
Starting Range for
Other Cell Types
(e.g., Cancer Cells,
Fibroblasts)

Notes

Dextran Molecular

Weight (MW)
200 - 500 kDa[6][7] 70 - 500 kDa

Higher molecular

weight dextrans are

generally more

effective at inducing

aggregation up to an

optimal point, after

which the effect may

decrease.[6]

Dextran Concentration
3 - 4 g/dL (30 - 40

mg/mL)[7]
10 - 50 mg/mL

The effect of

concentration often

follows a bell-shaped

curve; excessively

high concentrations

can inhibit

aggregation.[7]

Incubation Time Minutes to hours 24 - 72 hours

Aggregate formation

for spheroid

development is a

slower process than

RBC rouleaux

formation and

depends on cell-cell

adhesion molecule

expression.

Expected Aggregate

Size

Varies (Rouleaux

formation)

100 - 500 µm in

diameter

Dependent on initial

cell seeding density,

cell type, and dextran

concentration.
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Experimental Protocols
Protocol 1: Preparation of Sterile Dextran Stock Solution
This protocol details the preparation of a sterile dextran stock solution that can be added to

cell culture media.

Materials:

Neutral dextran powder (select desired molecular weight, e.g., 70 kDa, 250 kDa, or 500

kDa)

Serum-free cell culture medium or phosphate-buffered saline (PBS)

Sterile container (e.g., glass bottle)

Stir plate and stir bar

0.22 µm syringe filter or bottle-top filter

Autoclave (optional, see notes)

Procedure:

Weigh the desired amount of dextran powder to prepare a stock solution (e.g., 100 mg/mL

or 10% w/v).

In a sterile container, add the dextran powder to the appropriate volume of serum-free

medium or PBS.

Stir the solution on a stir plate at room temperature until the dextran is completely dissolved.

This may take some time.

Sterilization:

Sterile Filtration (Recommended): Filter the dextran solution through a 0.22 µm filter into a

sterile container. This is the preferred method as autoclaving can potentially alter the

properties of the dextran.
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Autoclaving: Neutral aqueous dextran solutions can be sterilized by autoclaving at 110-

115°C for 30-45 minutes. Note that high temperatures in the presence of strong acids can

hydrolyze dextran. Ensure the solution is neutral before autoclaving.[5]

Store the sterile dextran stock solution at 4°C.

Protocol 2: Dextran-Induced Cell Aggregation for
Spheroid Formation
This protocol provides a general method for inducing the aggregation of adherent or

suspension cells into spheroids using dextran in low-adhesion plates.

Materials:

Cells of interest (e.g., cancer cell line, fibroblasts)

Complete cell culture medium

Sterile dextran stock solution (from Protocol 1)

Ultra-low attachment (ULA) 96-well round-bottom plates[8]

Trypsin-EDTA or other cell dissociation reagent (for adherent cells)

Hemocytometer or automated cell counter

Centrifuge

Procedure:

Cell Preparation:

Adherent Cells: Wash the cells with PBS and detach them from the culture flask using

Trypsin-EDTA. Neutralize the trypsin with complete medium, collect the cells, and

centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

Suspension Cells: Collect the cells from the culture flask and centrifuge.
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Resuspend the cell pellet in fresh complete medium and perform a cell count to determine

the cell concentration and viability. Ensure you have a single-cell suspension.

Dilute the cells in complete medium to the desired seeding density. The optimal seeding

density needs to be determined empirically for each cell type but typically ranges from 1,000

to 10,000 cells per well for a 96-well plate.[2]

Prepare the final dextran-containing cell suspension by adding the sterile dextran stock

solution to the cell suspension to achieve the desired final concentration (e.g., starting with

10 mg/mL, 20 mg/mL, and 30 mg/mL). Mix gently.

Dispense 100-200 µL of the dextran-containing cell suspension into each well of a ULA 96-

well round-bottom plate.

Centrifuge the plate at a low speed (e.g., 300 x g) for 10-15 minutes to facilitate initial cell-

cell contact at the bottom of the well.[8]

Incubate the plate in a humidified incubator at 37°C with 5% CO₂.

Monitor spheroid formation over 24-72 hours using a microscope. Compact spheroids should

form during this time.

Medium can be partially changed every 2-3 days by carefully aspirating half of the medium

from the side of the well and slowly adding fresh medium.

Protocol 3: Quantification of Cell Aggregation
Materials:

Inverted microscope with a camera

Image analysis software (e.g., ImageJ)

Cell viability assay (e.g., CellTiter-Glo® 3D)

Procedure:
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Image Acquisition: At desired time points (e.g., 24, 48, 72 hours), capture brightfield images

of the spheroids in the ULA plate.

Size Measurement:

Use image analysis software to measure the diameter of the spheroids. If the spheroids

are not perfectly circular, measure the major and minor axes.

Calculate the average spheroid diameter and size distribution for each condition.

Morphology Assessment: Qualitatively assess the morphology of the aggregates. Well-

formed spheroids should be compact with smooth borders.

Viability Assessment: Use a 3D-compatible cell viability assay according to the

manufacturer's instructions to determine the viability of the cells within the spheroids. This is

particularly important to assess if a necrotic core forms in larger spheroids.
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Caption: Depletion model of dextran-induced cell aggregation.
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Caption: Experimental workflow for dextran-induced spheroid formation.
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Applications in Drug Development and Research
3D Tumor Models for Drug Screening: Dextran-induced cell aggregation provides a

straightforward method to generate tumor spheroids. These 3D models can be used in high-

throughput screening assays to test the efficacy and penetration of anti-cancer drugs in a

more physiologically relevant context than 2D cultures.

Studying Cell-Cell Interactions: By promoting close cell-cell contact, this method can be used

to study the role of adhesion molecules and signaling pathways involved in tissue formation

and cancer progression.

Co-culture Models: The protocol can be adapted to create co-culture spheroids by mixing

different cell types (e.g., cancer cells and fibroblasts) before adding dextran, allowing for the

study of heterotypic cell interactions within a 3D microenvironment.

Tissue Engineering: The formation of cell aggregates is a fundamental step in many tissue

engineering approaches. Dextran can be used as a simple tool to create initial cell

condensates for further tissue development.
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Issue Possible Cause(s) Suggested Solution(s)

No or poor aggregation

- Dextran concentration or MW

is not optimal.- Cell seeding

density is too low.- Cell type

has low intrinsic cell-cell

adhesion.- Using standard

tissue culture-treated plates.

- Test a range of dextran

concentrations and molecular

weights.- Increase the initial

cell seeding density.- Ensure

the use of ultra-low attachment

(ULA) plates.- Extend

incubation time.

Loose, irregular aggregates

- Incomplete single-cell

suspension at the start.-

Centrifugation speed was too

high, causing cell damage.

- Ensure cells are fully

dissociated into a single-cell

suspension before seeding.-

Use a lower centrifugation

speed or omit the step if cells

aggregate well without it.

Formation of multiple small

aggregates instead of one

large spheroid

- Not using a round-bottom

ULA plate.- Static culture

without initial centrifugation.

- Use U-bottom or V-bottom

ULA plates to encourage the

formation of a single

aggregate.- Ensure the initial

low-speed centrifugation step

is performed to bring cells

together.

Decreased cell viability in

spheroids

- Formation of a necrotic core

in large spheroids (>500 µm)

due to nutrient/oxygen

diffusion limits.- Potential

cytotoxicity of the dextran

preparation.

- Reduce the initial cell

seeding density to form smaller

spheroids.- Use a high-quality,

sterile dextran preparation.-

Ensure regular partial medium

changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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